molecular formula C10H20O B031143 Menthol CAS No. 1490-04-6

Menthol

Cat. No.: B031143
CAS No.: 1490-04-6
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UHFFFAOYSA-N
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Description

2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid is an organic compound belonging to the class of medium-chain keto acids and derivatives. It is a metabolic product of biphenyl, typically derived from the bacterium Pseudomonas putida . This compound is characterized by its unique structure, which includes a phenyl group attached to a hexadienoic acid backbone.

Mechanism of Action

Target of Action

Menthol primarily targets the Transient Receptor Potential Melastatin 8 (TRPM8) receptors in the skin . These receptors are cold-sensitive, and their activation by this compound leads to a sensation of coolness . This compound may also exert analgesic properties via kappa-opioid receptor agonism .

Mode of Action

This compound interacts with its primary target, the TRPM8 receptors, by activating them. This activation inhibits calcium (Ca++) currents of neuronal membranes, leading to a feeling of coolness when applied topically . The analgesic properties of this compound might be due to its agonistic action on kappa-opioid receptors . Additionally, this compound can significantly influence the functional characteristics of various ligand and voltage-gated ion channels, indicating that some of its biological and pharmacological effects can be mediated by alterations in cellular excitability .

Biochemical Pathways

This compound’s action on TRPM8 receptors and kappa-opioid receptors influences several biochemical pathways. The activation of TRPM8 receptors can lead to changes in cellular excitability . This compound’s potential agonistic action on kappa-opioid receptors could also affect pain perception pathways .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound suggest that it has drug-like molecular properties and the potential to be a lead candidate . .

Result of Action

The activation of TRPM8 receptors by this compound leads to a sensation of coolness, which is a direct result of the inhibition of Ca++ currents of neuronal membranes . This can also lead to changes in cellular excitability . The potential analgesic properties of this compound might result from its agonistic action on kappa-opioid receptors . This compound can also cause mitochondrial morphological changes, increase mitochondrial ATP, cardiolipin, mitochondrial ROS, and reduce mitochondrial membrane potential .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the increase in mitochondrial calcium uptake promotes the activity of pyruvate dehydrogenase and oxidative phosphorylation enzymes, which inhibit the production of ROS . .

Biochemical Analysis

Biochemical Properties

Menthol interacts with various proteins and enzymes, notably the transient receptor potential cation channel subfamily M member 8 (TRPM8), a cold-sensitive ion channel . The interaction of this compound with TRPM8 leads to the opening of the ion channel, resulting in a cooling sensation .

Cellular Effects

This compound influences various cellular processes. For instance, it has been shown to induce bleaching in corals by depleting more than 99% of Symbiodinium, a type of algae that lives in symbiosis with corals . This suggests that this compound can influence cell function and cellular metabolism in significant ways .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with TRPM8 . By binding to this ion channel, this compound alters its conformation, leading to the opening of the channel and the subsequent influx of cations into the cell . This influx of ions is what ultimately leads to the cooling sensation associated with this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, repeated incubation of corals with this compound led to a significant depletion of Symbiodinium over a period of 4-8 days . This suggests that this compound has long-term effects on cellular function, at least in certain organisms .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can then be further metabolized or excreted from the body .

Transport and Distribution

This compound is lipophilic, meaning it can easily cross cell membranes and distribute throughout the body . Once inside cells, it can interact with various biomolecules, influencing cellular processes .

Subcellular Localization

Due to its lipophilic nature, this compound can localize to various subcellular compartments, including the plasma membrane . Here, it can interact with membrane proteins such as TRPM8, influencing their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid can be achieved through various organic synthesis methods. One common approach involves the oxidation of biphenyl compounds using specific bacterial enzymes such as catechol 2,3-dioxygenase . The reaction conditions typically include an aqueous medium at a controlled pH and temperature to facilitate the enzymatic activity.

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes utilizing genetically engineered strains of Pseudomonas putida. These strains are optimized to produce high yields of the compound through fermentation processes. The fermentation broth is then subjected to extraction and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) in the presence of catalysts.

Major Products:

Scientific Research Applications

2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid is unique due to its dual functional groups (hydroxy and keto) and its role as an intermediate in the microbial degradation of biphenyl. This makes it a valuable compound for studying both chemical reactivity and environmental processes .

Properties

IUPAC Name

5-methyl-2-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOLISFMXDJSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8029650
Record name Menthol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-
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Record name Menthol
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Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

214.6 °C, BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/, 214.00 to 216.00 °C. @ 760.00 mm Hg
Record name MENTHOL
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Record name p-Menthan-3-ol
Source Human Metabolome Database (HMDB)
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Solubility

In water, 420 mg/L at 25 °C, In water, 456 mg/L at 25 °C, Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/, 0.42 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water
Record name MENTHOL
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Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.9131 at 18 °C, 0.901 (20°); 0.891 (30°)
Record name MENTHOL
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Record name Menthol
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.06 [mmHg], VP: 0.0637 mm Hg at 25 °C /l-Menthol/
Record name Menthol
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Record name MENTHOL
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Mechanism of Action

Exposure to low temperatures often causes allergic responses or urticaria. Similarly, menthol, a common food additive is also known to cause urticaria, asthma, and rhinitis. However, despite the obvious clinical implications, the molecular mechanisms responsible for inducing allergic responses to low temperatures and menthol have not been determined. Because a non-selective cation channel, transient receptor potential subtype M8 (TRPM8) is activated by cold and menthol, we hypothesized that this channel mediates cold- and menthol-induced histamine release in mast cells. Here, we report that TRPM8 is expressed in the basophilic leukemia mast cell line, RBL-2H3, and that exposure to menthol or low temperatures induced Ca(2+) influx in RBL-2H3 cells, which was reversed by a TRPM8 blocker. Furthermore, menthol, a TRPM8 agonist, induced the dose-dependent release of histamine from RBL-2H3 cells. When TRPM8 transcripts were reduced by siRNA (small interfering RNA), menthol- and cold-induced Ca(2+) influx and histamine release were significantly reduced. In addition, subcutaneous injection of menthol evoked scratching, a typical histamine-induced response which was reversed by a TRPM8 blocker. Thus, our findings indicate that TRPM8 mediates the menthol- and cold-induced allergic responses of mast cells, and suggest that TRPM8 antagonists be viewed as potential treatments for cold- and menthol-induced allergies. /DL-Menthol/, Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/, In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/
Record name MENTHOL
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Color/Form

White crystals /89-78-1/, Crystals or granules /dl-Menthol/

CAS No.

1490-04-6, 89-78-1
Record name Menthol
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Record name Menthol [USP]
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-
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Melting Point

-8 °C, MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

Two-hundred and sixteen parts of L-menthol and 43.2 parts of eucalyptus oil were dissolved in 100 parts of ethyl alcohol, and the resultant solution was added with 800 parts of an anhydrous maltose obtained by the method in Example for Reference 3. The resultant was granulated by spraying thereto 105 parts of a peppermint liquor, moisture content of about 50%, with stirring.
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Synthesis routes and methods III

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
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30 g
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Name
menthyl glucoside
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100 g
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Synthesis routes and methods IV

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
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Synthesis routes and methods V

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
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(3R)-1-menthyl 3-hydroxybutyrate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menthol
Reactant of Route 2
Menthol
Reactant of Route 3
Menthol
Reactant of Route 4
Menthol
Reactant of Route 5
Menthol
Reactant of Route 6
Menthol

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